REACTION_CXSMILES
|
N(OC(C)(C)C)=O.[CH2:8]([O:10][C:11]([C:13]1[CH:14]=[N:15][N:16]([C:19]([CH3:22])([CH3:21])[CH3:20])[C:17]=1N)=[O:12])[CH3:9].[ClH:23]>C(#N)C>[CH2:8]([O:10][C:11]([C:13]1[CH:14]=[N:15][N:16]([C:19]([CH3:22])([CH3:21])[CH3:20])[C:17]=1[Cl:23])=[O:12])[CH3:9]
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
cuprous chloride
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1N)C(C)(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 65° C. for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
After the combined organic phases were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1Cl)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |